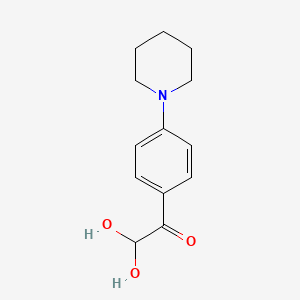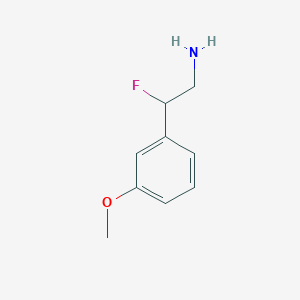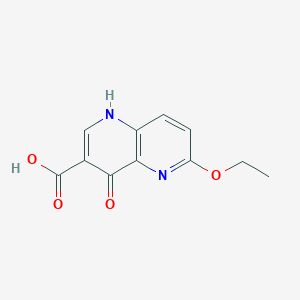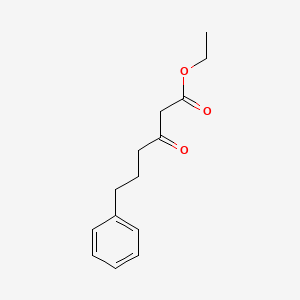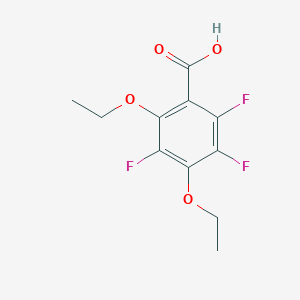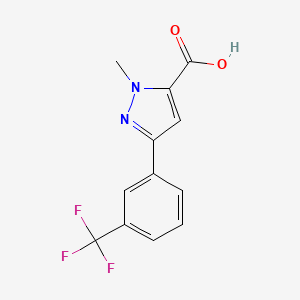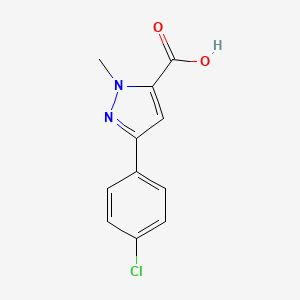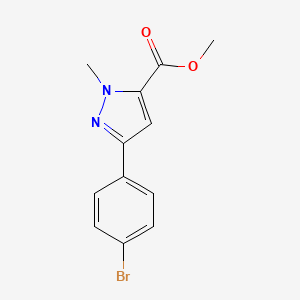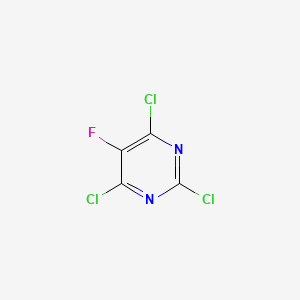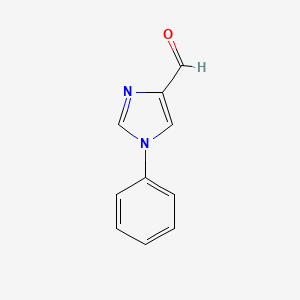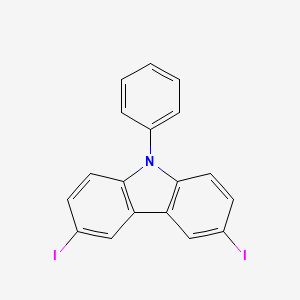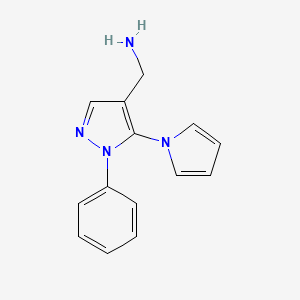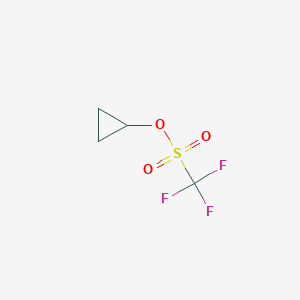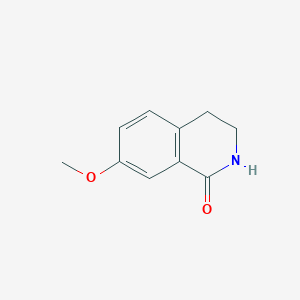
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 7th position and a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves the Bischler-Napieralski cyclization of corresponding amides. This method is widely used for the preparation of dihydroisoquinolines. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinolones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Copper (II) acetate, acetic acid, and air (O2) as an oxidant.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Isoquinolones.
Reduction: Saturated isoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives.
Scientific Research Applications
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one: Contains a hydroxy group instead of a methoxy group at the 7th position.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Fully saturated analog with a methoxy group at the 7th position.
Uniqueness: 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound for drug development and other applications.
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEYUVIGABSXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542855 | |
| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-04-4 | |
| Record name | 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these dihydroisoquinolinone derivatives exert their anti-cancer effects? What is their mechanism of action?
A1: The research demonstrates that certain derivatives of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one, specifically those with carbonyl linkers and specific substitutions on the aromatic ring, exhibit potent antiproliferative activity against cancer cell lines []. These compounds achieve this by disrupting the formation of microtubules, essential components of the cell's structural framework. They bind to the colchicine binding site of tubulin, a protein that polymerizes to form microtubules, thus inhibiting the assembly of these crucial cellular structures []. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and cell death, effectively targeting cancerous cells.
Q2: The study mentions a "steroid-like" conformation being important for the activity of these compounds. Can you elaborate on this?
A2: The researchers observed that the presence of two adjacent carbonyl groups in the structure of certain dihydroisoquinolinone derivatives, like compound 7-methoxy-2-(3,4,5-trimethoxybenzoyl)-6-sulfamoyloxy-3,4-dihydroisoquinolin-1(2H)-one, leads to electrostatic repulsion between them []. This repulsion forces the molecule to adopt a specific three-dimensional shape, termed a "steroid-like" conformation due to its resemblance to the structure of steroid molecules []. This conformation appears to be crucial for the molecule's ability to effectively bind to tubulin and exert its anti-cancer activity []. X-ray crystallography and computational modeling provided evidence for this conformational preference and its link to biological activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
